2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Description
The compound “2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms (SO2), and a morpholino group, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the morpholino group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic, meaning it has a stable ring structure with delocalized electrons. The sulfonyl group is polar due to the presence of highly electronegative oxygen atoms, and the morpholino group would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and morpholino groups. The sulfonyl group is often involved in substitution and elimination reactions, while the morpholino group can participate in a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could make the compound soluble in polar solvents. The compound’s reactivity, stability, and other properties would also be affected by the presence of the various functional groups .Scientific Research Applications
Synthetic Methods and Chemical Properties
Several studies have developed methods for synthesizing indole and pyrrole derivatives, including those related to "2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone". For instance, Zhang et al. (2018) demonstrated a rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole, providing a pathway to synthesize sulfonylation products from readily available sulfur sources in good to excellent yields. This method highlights the potential for synthesizing complex molecules with structural similarities to the compound of interest (Zhang et al., 2018).
Biological Activities
Research into indole-based derivatives has identified their potential in medicinal chemistry, particularly as anticancer agents. Gaur et al. (2022) synthesized a series of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring, demonstrating promising inhibition of breast cancer cell lines MCF-7 and MDA-MB-468. This suggests the potential therapeutic relevance of compounds structurally related to "this compound" in cancer treatment (Gaur et al., 2022).
Potential Applications
In the realm of enzyme inhibition, Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating significant inhibitory effects across several isoenzymes. Though not directly mentioning "this compound", this study underscores the broader utility of sulfonamide groups in developing enzyme inhibitors, which could extend to compounds with similar structural features (Supuran et al., 2013).
Properties
IUPAC Name |
2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-2-3-7-18(17)16-29(26,27)21-14-24(20-9-5-4-8-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJANMTABCCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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